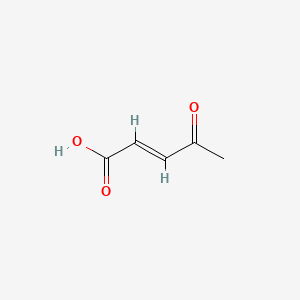

3-Acetylacrylic acid

Description

3-Acetylacrylic acid, also known as 4-oxopent-2-enoic acid, is an organic compound with the molecular formula C5H6O3. It is characterized by the presence of both a carboxylic acid group and a ketone group, making it a versatile intermediate in organic synthesis. This compound is commonly found as a white to pale yellow solid and is soluble in water and various organic solvents .

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-oxopent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3H,1H3,(H,7,8)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTKSWVCNVUVHG-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4743-82-2 | |

| Record name | 4-Oxo-2-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004743822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-oxopent-2-en-2-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Acetylacrylic acid can be synthesized through several methods. One common approach involves the reaction of acetylacetone with formaldehyde in the presence of a base, followed by oxidation. Another method includes the aldol condensation of acetaldehyde with acetic anhydride, followed by oxidation .

Industrial Production Methods: In industrial settings, 3-acetylacrylic acid is typically produced through the catalytic oxidation of 3-acetylpropene. This process involves the use of a catalyst such as palladium on carbon and an oxidizing agent like oxygen or air. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

3-AAA undergoes oxidation primarily at its ketone or double bond moieties. Common oxidizing agents and products include:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone oxidation | KMnO₄ (acidic/aqueous) | Oxidized derivatives (e.g., carboxylic acid analogs) | |

| Double bond oxidation | Ozone (O₃) or peroxides | Epoxides or diols |

The ketone group can be oxidized to form carboxylic acid derivatives under strong acidic conditions, while ozonolysis cleaves the double bond to yield diketones or dicarboxylic acids.

Reduction Reactions

Reduction targets the ketone or double bond, producing alcohols or saturated analogs:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone reduction | NaBH₄, LiAlH₄ | 3-Hydroxyacrylic acid | |

| Double bond hydrogenation | H₂, Pd/C | 3-Acetylpropanoic acid |

Selective reduction of the ketone group with NaBH₄ preserves the double bond, whereas catalytic hydrogenation saturates the α,β-unsaturated system.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution:

Esterification and Amidation

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | ROH, H₂SO₄ (acid catalyst) | 3-Acetylacrylate esters | |

| Amidation | RNH₂, DCC (coupling agent) | 3-Acetylacrylamide derivatives |

These reactions proceed via nucleophilic attack at the carbonyl carbon, forming stable esters or amides.

Alpha-Halogenation

The Hell–Volhard–Zelinsky reaction introduces halogens at the α-position:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | PBr₃, Br₂ | α-Bromo-3-acetylacrylic acid |

This reaction involves enol intermediate formation, followed by electrophilic bromination.

Addition Reactions

The α,β-unsaturated system undergoes conjugate addition:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Michael addition | Nucleophiles (e.g., amines) | β-Substituted derivatives | |

| Diels-Alder reaction | Dienes, heat | Cycloadducts |

Michael addition exploits the electron-deficient double bond, while Diels-Alder reactions form six-membered rings.

Polymerization

3-AAA can polymerize via radical-initiated mechanisms, forming poly(acrylic acid) analogs:

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Free-radical polymerization | AIBN, heat | Homopolymers or copolymers |

Copolymerization with styrene or butadiene enhances material properties like thermal stability .

Comparison with Structural Analogs

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| Acrylic acid | Lacks ketone group | Less diverse substitution pathways |

| Methacrylic acid | Methyl substituent at α-position | Enhanced steric hindrance |

| Crotonic acid | Trans double bond configuration | Altered regioselectivity in additions |

The ketone group in 3-AAA enables unique reactivity compared to analogs, facilitating dual functionalization .

Applications De Recherche Scientifique

3-Acetylacrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.

Industry: 3-Acetylacrylic acid is used in the production of polymers, resins, and coatings

Mécanisme D'action

The mechanism of action of 3-acetylacrylic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also participate in nucleophilic addition and substitution reactions, leading to the formation of various biologically active molecules. The specific pathways and targets depend on the context of its use in research and industrial applications .

Comparaison Avec Des Composés Similaires

Acetylacetic acid: Similar in structure but lacks the double bond present in 3-acetylacrylic acid.

Acrylic acid: Contains a similar carboxylic acid group but lacks the ketone group.

Acetylpropionic acid: Similar in structure but has a different arrangement of functional groups.

Uniqueness: 3-Acetylacrylic acid is unique due to its combination of a carboxylic acid group and a ketone group, along with a conjugated double bond. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Acetylacrylic acid (3-AAA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of 3-AAA, focusing on its cytotoxic effects, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

3-Acetylacrylic acid is an acrylic acid derivative with the following chemical structure:

- IUPAC Name : 3-Acetylprop-2-enoic acid

- Molecular Formula : CHO

- Molecular Weight : 114.10 g/mol

This compound features an acetyl group attached to the acrylic acid backbone, which may influence its reactivity and biological interactions.

Cytotoxicity

Research indicates that 3-AAA exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on MDA-MB-231 breast cancer cells demonstrated that 3-AAA can induce apoptosis and inhibit cell proliferation. The compound's mechanism appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

Table 1: Cytotoxicity of 3-Acetylacrylic Acid Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 4.5 | Inhibition of microtubule polymerization |

| HeLa | 6.2 | Induction of apoptosis |

| A549 | 5.0 | Cell cycle arrest |

The data indicates that 3-AAA is particularly effective against breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

In addition to its cytotoxic effects, 3-AAA has been evaluated for its anti-inflammatory properties. A study focusing on RAW264.7 macrophages revealed that treatment with 3-AAA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 3-AAA may modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation.

Table 2: Effects of 3-Acetylacrylic Acid on Cytokine Production

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

Case Studies and Research Findings

- Antitumor Activity : In vivo studies involving tumor-bearing mice treated with 3-AAA showed a significant reduction in tumor size compared to controls. The compound not only inhibited tumor growth but also improved survival rates in treated animals.

- Mechanistic Insights : Molecular docking studies have provided insights into how 3-AAA interacts with key proteins involved in cell proliferation and survival pathways, including Bcl-2 and caspases. These interactions further elucidate the compound's potential as a therapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of 3-acetylacrylic acid to improve yield and purity?

Methodological Answer:

- Experimental Design : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. For example, explore the impact of acetylating agents (e.g., acetic anhydride) on reaction efficiency .

- Characterization : Confirm purity via HPLC coupled with UV-Vis spectroscopy (λ = 210–280 nm) and validate structural integrity using -NMR (e.g., characteristic peaks for α,β-unsaturated carbonyl groups at δ 6.5–7.5 ppm and δ 2.1–2.3 ppm for acetyl protons) .

- Yield Optimization : Monitor reaction progress via TLC and isolate intermediates through recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing 3-acetylacrylic acid’s stability under varying pH conditions?

Methodological Answer:

- Stability Assays : Perform kinetic studies using UV-Vis spectroscopy to track absorbance changes at λ = 250 nm (carboxylic acid absorption band) across pH 2–12. Compare degradation rates using Arrhenius plots .

- Structural Confirmation : Post-stability testing, analyze samples via FT-IR for shifts in carbonyl (C=O) stretching frequencies (1700–1750 cm) and carboxylic acid O-H stretches (2500–3300 cm) .

Q. How can researchers differentiate 3-acetylacrylic acid’s reactivity from structurally similar α,β-unsaturated carboxylic acids?

Methodological Answer:

- Comparative Reactivity : Conduct nucleophilic addition experiments (e.g., with amines or thiols) under controlled conditions. Monitor reaction rates via -NMR or LC-MS to quantify adduct formation .

- Electronic Effects : Use computational tools (e.g., DFT calculations) to compare electron density distributions in the conjugated system versus analogs like acrylic acid .

Q. What strategies ensure accurate literature reviews on 3-acetylacrylic acid’s physicochemical properties?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed journals over vendor databases. Use secondary resources (e.g., SciFinder, Reaxys) to cross-validate melting points, solubility, and spectral data .

- Data Synthesis : Tabulate conflicting values (e.g., logP, pKa) and identify methodological discrepancies (e.g., solvent systems, temperature) in primary sources .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in proposed reaction pathways for 3-acetylacrylic acid’s polymerization?

Methodological Answer:

Q. What computational approaches best predict 3-acetylacrylic acid’s behavior in complex biological systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or proteins (e.g., albumin) using force fields like CHARMM36. Validate with experimental binding assays .

- ADMET Profiling : Use QSAR models to predict absorption and toxicity, prioritizing in vitro assays (e.g., Caco-2 permeability) for validation .

Q. How should researchers address discrepancies in reported spectral data for 3-acetylacrylic acid derivatives?

Methodological Answer:

Q. What experimental frameworks enable reliable structure-activity relationship (SAR) studies for 3-acetylacrylic acid analogs?

Methodological Answer:

Q. How can researchers ensure reproducibility in studies involving 3-acetylacrylic acid’s catalytic applications?

Methodological Answer:

- Protocol Standardization : Document catalyst loading, solvent purity, and stirring rates in detail. Use IUPAC-recommended reporting guidelines for homogeneous catalysis .

- Open Data : Deposit raw kinetic data and instrument calibration logs in repositories like Figshare .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data .

- Experimental Design : Follow factorial or response surface methodologies to optimize multi-variable systems .

- Literature Synthesis : Use citation management tools (e.g., Zotero) to map conflicting findings and identify knowledge gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.